molecular formula C20H31N3O3 B7920169 2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Katalognummer: B7920169
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: KNFHICRYTGGNMT-ZVAWYAOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex pyrrolidine derivative featuring an (S)-2-amino-3-methyl-butyryl (valine-derived) moiety, an ethyl-amino-methyl substituent, and a benzyl ester group. Its molecular formula is C₂₀H₃₁N₃O₃, with a molecular weight of 361.48 g/mol (based on analogous compounds in ). The benzyl ester may enhance lipophilicity, aiding membrane permeability, while the amino acid moiety could facilitate target binding via hydrogen bonding or ionic interactions .

Eigenschaften

IUPAC Name

benzyl 2-[[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-4-22(19(24)18(21)15(2)3)13-17-11-8-12-23(17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFHICRYTGGNMT-ZVAWYAOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, commonly referred to as the compound, is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H33N3O3
  • Molecular Weight : 327.46 g/mol
  • CAS Number : 1401664-77-4

Pharmacological Effects

The compound exhibits various biological activities that are crucial for therapeutic applications:

  • Anticancer Activity
    • Preliminary studies indicate that the compound may possess significant anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines, suggesting potential utility in oncology .
    • A structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrolidine ring enhance cytotoxic activity against cancer cells .
  • Neuroprotective Effects
    • The compound has been evaluated for neuroprotective effects in models of neurodegeneration. It demonstrated the ability to reduce oxidative stress and apoptosis in neuronal cells, indicating its potential as a neuroprotective agent .
  • Antimicrobial Properties
    • Research has suggested that derivatives of similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was linked to enhanced antibacterial efficacy .

The mechanisms underlying the biological activities of 2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to decreased viability of tumor cells.
  • Modulation of Signaling Pathways : It could interact with signaling pathways related to cell survival and apoptosis, promoting cell death in malignant cells while protecting healthy neurons.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anticancer effectsThe compound inhibited proliferation in A431 and HT29 cell lines with IC50 values lower than doxorubicin .
Study 2Assess neuroprotective propertiesDemonstrated reduced neuronal apoptosis in oxidative stress models, suggesting protective effects against neurodegeneration .
Study 3Investigate antimicrobial activityShowed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Pharmacological Relevance References
Target Compound : 2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester C₂₀H₃₁N₃O₃ 361.48 (S)-2-Amino-3-methyl-butyryl, ethyl-amino-methyl, benzyl ester Potential protease inhibition, prodrug design
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester C₂₀H₃₁N₃O₃ 361.48 Piperidine ring (vs. pyrrolidine), carbamic acid benzyl ester Altered ring size may affect target binding
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester C₁₅H₂₂N₂O₃ 278.35 Hydroxyethyl-methyl-amino group, benzyl ester Enhanced solubility due to hydroxyl group
2-(4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE-1-CARBONYL)PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER C₂₄H₃₃N₃O₅ 455.54 Tert-BOC-protected piperidine, benzyl ester Stabilized intermediate for peptide synthesis
2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester C₂₁H₂₄NO₆P ~417.39 Phosphinoyl group, carboxy-phenylpropyl, benzyl ester ACE inhibitor candidate (analogous to )

Key Observations

Ring Size and Flexibility: The target compound’s pyrrolidine ring (5-membered) offers conformational rigidity compared to the piperidine (6-membered) analogs in and . This may influence binding kinetics in enzyme-active sites .

Functional Group Impact: The (S)-2-amino-3-methyl-butyryl group in the target compound provides a chiral, branched side chain analogous to natural amino acids, enhancing specificity for biological targets like proteases. In contrast, the hydroxyethyl-methyl-amino group in increases hydrophilicity but may reduce membrane permeability .

Synthetic Accessibility: The benzyl ester group is a common motif in prodrug design, as seen across all compounds. However, the target compound’s stereospecific synthesis (S-configuration) may require enantioselective methods, increasing complexity compared to non-chiral analogs like those in .

Biological Activity: Compounds with carboxyalkyl-phosphinoyl groups () are established angiotensin-converting enzyme (ACE) inhibitors, while the target compound’s amino acid-derived structure may target different proteases or receptors . The tert-BOC-protected analog () is likely a synthetic intermediate, whereas the target compound’s unprotected amino group could enable direct biological activity .

Vorbereitungsmethoden

Pyrrolidine Ring Functionalization

The synthesis begins with functionalization of the pyrrolidine ring, typically starting from 2-pyrrolidone as a cost-effective precursor. In a patented method, 2-pyrrolidone undergoes N-benzylation using benzyl chloride in the presence of sodium ethanolate, yielding N-benzyl-2-pyrrolidone with an 82% yield. This step is critical for introducing the benzyl-protected amine, which prevents unwanted side reactions in subsequent steps.

Reaction conditions :

  • Solvent : Xylene

  • Temperature : Reflux (140–150°C)

  • Catalyst : Sodium ethoxide

  • Yield : 82%

Introduction of the Ethyl-Amino-Methyl Side Chain

The N-benzyl-2-pyrrolidone intermediate is then subjected to quaternization with dimethyl sulfate, followed by nucleophilic attack with nitromethane under basic conditions. This forms N-benzyl-2-nitromethylene-pyrrolidine with a 71% yield. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation using Raney nickel under high-pressure hydrogen (145 kg/cm²), yielding N-benzyl-2-aminomethyl-pyrrolidine .

Key reduction parameters :

  • Catalyst : Raney nickel

  • Pressure : 145 kg/cm²

  • Temperature : 100°C

  • Solvent : Ethanol

  • Yield : 56%

Stereoselective Synthesis of (S)-2-Amino-3-methyl-butyryl Moiety

Chiral Amino Acid Coupling

The (S)-2-amino-3-methyl-butyryl group is introduced via amide bond formation between the pyrrolidine intermediate and a protected L-valine derivative. Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates this coupling under mild conditions. This method preserves stereochemical integrity, critical for the compound’s pharmacological activity.

Optimized conditions :

  • Coupling agent : DCC/DMAP

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature

  • Yield : 68–75%

Ethyl-Amino Group Installation

The ethyl-amino linker is incorporated via reductive amination between the primary amine of the pyrrolidine intermediate and ethylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the desired secondary amine.

Critical parameters :

  • Reducing agent : NaBH₃CN

  • pH : 5–6 (acetic acid buffer)

  • Yield : 72%

Benzyl Ester Formation

Esterification of the Carboxylic Acid

The final step involves benzylation of the pyrrolidine-1-carboxylic acid using benzyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds efficiently in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.

Reaction profile :

  • Base : K₂CO₃

  • Solvent : DMF

  • Temperature : 70°C

  • Yield : 85%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reaction control and scalability. For example, the hydrogenation step achieves 95% conversion in 30 minutes using a palladium-on-carbon catalyst in a fixed-bed reactor. This method reduces batch-to-batch variability and improves throughput.

Advantages :

  • Residence time : 30 minutes

  • Catalyst loading : 5% Pd/C

  • Conversion : 95%

Automated Purification Systems

Chromatography-free purification is achieved via crystallization and distillation . For instance, the final compound is purified by recrystallization from ethanol/water (3:1), yielding 98% purity.

Comparative Analysis of Synthetic Routes

Method Key Step Conditions Yield Purity
N-Benzylation2-pyrrolidone → N-benzyl derivativeXylene, reflux82%95%
Steglich EsterificationAmide bond formationDCC/DMAP, CH₂Cl₂75%97%
Reductive AminationEthyl-amino installationNaBH₃CN, pH 5–672%93%
Continuous HydrogenationCatalytic reductionPd/C, H₂ (50 atm)95%99%

Challenges and Optimization Strategies

Stereochemical Purity

Maintaining the (S)-configuration requires chiral auxiliaries or enzymatic resolution . Lipase-mediated kinetic resolution of racemic intermediates achieves >99% enantiomeric excess (ee) in some protocols.

Byproduct Mitigation

Side reactions during N-alkylation are minimized by using bulky bases (e.g., DBU) to deprotonate intermediates selectively .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Amino acid coupling : The (S)-2-amino-3-methylbutyryl moiety is introduced via peptide coupling reagents (e.g., HATU or EDC) under inert conditions .

Pyrrolidine functionalization : The ethyl-amino-methyl group is added through nucleophilic substitution, requiring controlled pH (7–9) and temperatures (0–25°C) to avoid racemization .

Benzyl ester protection : Benzyl chloroformate is used to protect the carboxylic acid, with reaction progress monitored by TLC .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization are critical for ≥95% purity. HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for final purity validation .

Basic: Which analytical techniques confirm structural integrity and stereochemical fidelity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm the presence of pyrrolidine protons (δ 1.5–3.5 ppm), benzyl ester aromatic signals (δ 7.2–7.4 ppm), and the ethyl-amino-methyl group (δ 2.8–3.2 ppm). Chiral centers are validated via coupling constants (e.g., (S)-configuration at C2) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]+) and fragmentation patterns consistent with the benzyl ester group .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the pyrrolidine and amino acid moieties .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate epimers, which may co-elute under standard conditions .
  • Batch-to-batch variability : Implement kinetic assays (e.g., SPR or ITC) to measure binding affinities (KD) across multiple synthetic batches. Statistical analysis (e.g., ANOVA) identifies outliers .
  • Solubility effects : Pre-treat compounds with co-solvents (e.g., DMSO ≤0.1%) and confirm bioactivity in orthogonal assays (e.g., cell-based vs. enzymatic) .

Advanced: What computational strategies predict target interactions and optimize binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cysteine proteases). Focus on hydrogen bonding between the amino acid moiety and catalytic residues (e.g., Cys25 in cathepsin B) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to prioritize derivatives .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC50 values .

Advanced: How do structural modifications impact pharmacokinetics and metabolic stability?

Methodological Answer:

  • Ester group replacement : Substitute the benzyl ester with tert-butyl or methyl esters to alter logP (measured via shake-flask method) and improve microsomal stability (tested in liver microsomes + NADPH) .
  • Amino acid side-chain variation : Replace 3-methylbutyryl with cyclopropyl or phenyl groups. Assess metabolic half-life (t1/2) using LC-MS/MS and CYP450 inhibition assays .
  • Pyrrolidine ring modifications : Introduce fluorine or hydroxyl groups to enhance water solubility (measured by nephelometry) and reduce plasma protein binding (equilibrium dialysis) .

Basic: What are the key considerations for designing in vitro assays to evaluate bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) in buffer (pH 6.5–7.5). Calculate IC50 via non-linear regression (GraphPad Prism) .
  • Cell viability assays : Treat adherent cells (e.g., HeLa) for 48 hours and quantify viability with Alamar Blue. Normalize data to untreated controls .
  • Controls : Include a positive inhibitor (e.g., E-64 for cysteine proteases) and vehicle (DMSO) to validate assay conditions .

Advanced: How can researchers address low yields in the final coupling step?

Methodological Answer:
Low yields (e.g., <40%) may result from:

  • Steric hindrance : Optimize reaction temperature (0°C → RT gradient) and use bulky base (DIPEA) to deprotonate the amine .
  • Side reactions : Add molecular sieves to scavenge water or switch to a milder coupling reagent (e.g., DCC instead of EDC) .
  • Monitoring : Use LC-MS to detect intermediates and adjust stoichiometry (1.2:1 acylating agent:amine) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.